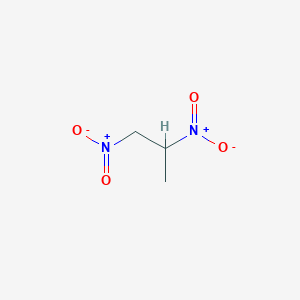

1,2-Dinitropropane

Description

1,2-Dinitropropane (C₃H₆N₂O₄) is a nitroalkane with two nitro (-NO₂) groups attached to adjacent carbon atoms in a propane backbone. Nitroalkanes like this compound are of interest in energetic materials, organic synthesis, and pharmaceuticals due to their high energy content and reactivity .

Properties

CAS No. |

4232-41-1 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

1,2-dinitropropane |

InChI |

InChI=1S/C3H6N2O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3 |

InChI Key |

ZWECFKSVQNZDSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermodynamic Properties

Data from 1,1-dinitropropane and 2,2-dinitropropane (structural isomers) highlight the impact of nitro group positioning:

- 2,2-Dinitropropane exhibits the most negative ΔfH°, suggesting higher thermodynamic stability or greater energy density compared to 1,1- and 1,3-isomers. This is attributed to reduced steric strain and enhanced resonance stabilization in the 2,2-configuration .

- 1,3-Dinitropropane shows a significant discrepancy between gas and liquid-phase enthalpies, reflecting solvent interactions and molecular packing effects .

Energetic Performance

Detonation testing of nitro compounds () reveals that structural analogs like 1,3-dinitropropane and trans-1,2-dinitrocyclopropane exhibit promising explosive performance:

- 1,3-Dinitropropane demonstrated notable blast power in sensitized nitromethane solutions, with crater volume measurements indicating high detonation efficiency .

- trans-1,2-Dinitrocyclopropane , synthesized from 1,3-dinitropropane, showed superior results due to ring strain and compact molecular geometry enhancing energy release .

In contrast, nitrocyclopropane performed poorly in detonation tests despite favorable calorimetry data, underscoring the complexity of correlating thermodynamic properties with practical performance .

Hazard Classification

CAS registry numbers and regulatory status vary among isomers:

| Compound | CAS Number | Hazard Class | |

|---|---|---|---|

| 1,3-Dinitropropane | 119-26-6 | Hazardous chemical | |

| 2,2-Dinitropropane | 6125-21-9 | Hazardous chemical | |

| 1,2-Dinitrocyclopropane | N/A | High-energy material |

These classifications reflect differences in stability, toxicity, and combustion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.